molecular formula C23H24N4O B1664300 Abt-288 CAS No. 948845-91-8

Abt-288

货号: B1664300
CAS 编号: 948845-91-8
分子量: 372.5 g/mol
InChI 键: GNIRITULTPTAQW-KNQAVFIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

ABT-288 的合成涉及多个步骤,从市售原料开始反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用大型反应器、连续流动工艺和先进的纯化技术,以大量生产该化合物 .

化学反应分析

反应类型

ABT-288 经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

ABT-288 is a histamine H3 receptor antagonist that was under development by Abbott, now AbbVie, for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia . The rationale behind its development was to enhance cognitive processes by boosting the release of histamine, acetylcholine, noradrenaline, and dopamine in the brain . Specifically, it aimed to increase cholinergic signaling, which typically declines with neurodegeneration in Alzheimer's disease . Although this compound showed promise in preclinical studies, its development has been discontinued after disappointing results in clinical trials .

Preclinical studies

This compound demonstrated procognitive effects in several preclinical models relevant to schizophrenia . It was found to improve attention, social memory, and spatial memory in animal models .

Clinical Trials

Safety and Tolerability A Phase 1 study in healthy volunteers showed this compound to be generally safe and well-tolerated, with the most frequent side effects being related to sleep, nausea, and dizziness . In subjects with schizophrenia, this compound was tolerated at a 15-fold higher dose and 12-fold higher exposures than previously observed in healthy volunteers . In this study, the most common adverse events, in decreasing frequency, were abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, and tachycardia .

Alzheimer's Disease A Phase 2 trial of this compound as an adjunct treatment in patients with mild to moderate Alzheimer's disease on stable donepezil treatment was terminated early because it met futility criteria . The ADAS-cog outcome was statistically significantly improved on donepezil but not on this compound . In this study, point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected. Donepezil, however, demonstrated statistically significant improvement .

Schizophrenia A Phase 2 trial was conducted to evaluate the efficacy and safety of this compound in the treatment of cognitive impairment associated with schizophrenia . The study found that neither dose of this compound resulted in cognitive improvement in clinically stable adults with schizophrenia . An increased incidence of psychosis-related and sleep-related adverse events was associated with this compound .

Data from Clinical Trials

StudyPhaseConditionDosageResult
Single- and multiple-ascending dose1Healthy VolunteersN/AGenerally safe and well-tolerated; most frequent side effects were related to sleep, nausea, and dizziness .
Adjunct treatment2Mild-to-moderate Alzheimer's Disease1 mg or 3 mg per dayStudy ended early due to futility criteria being met; ADAS-cog outcome improved on donepezil but not on this compound . Point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected; donepezil demonstrated statistically significant improvement .
N/A2Schizophrenia10mg, 25mg, or placebo once dailyNeither dose of this compound resulted in cognitive improvement . Increased incidence of psychosis-related and sleep-related adverse events .

Pharmacokinetics

作用机制

ABT-288 作为组胺 H3 受体的竞争性拮抗剂。通过阻断该受体,它增强了脑中乙酰胆碱和多巴胺等神经递质的释放。 这种神经递质水平的升高被认为可以改善认知功能和记忆过程 . 分子靶标包括位于中枢神经系统中的组胺 H3 受体,所涉及的通路与神经递质释放和信号转导有关 .

相似化合物的比较

类似化合物

This compound 的独特性

This compound 由于其作为组胺 H3 受体拮抗剂的高选择性和效力而脱颖而出。 它已在临床前模型中证明了广泛的促认知功效,并具有良好的药代动力学特性,包括良好的口服生物利用度和宽安全范围 . 这些特性使其成为进一步开发和临床应用的有希望的候选者。

生物活性

ABT-288 is a selective antagonist of the histamine H3 receptor, primarily investigated for its potential pro-cognitive effects in the treatment of cognitive impairment associated with schizophrenia. This compound has garnered attention due to its unique pharmacological profile and its ability to modulate neurotransmitter systems, particularly in the central nervous system.

This compound functions by blocking the H3 receptors, which are known to play a critical role in regulating neurotransmitter release, including histamine, dopamine, and acetylcholine. By antagonizing these receptors, this compound enhances the release of these neurotransmitters, potentially improving cognitive functions and alleviating symptoms associated with schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated at higher doses in individuals with schizophrenia compared to healthy volunteers. Studies have shown that subjects with schizophrenia can tolerate doses up to 15-fold higher than those typically administered in healthy populations, suggesting a unique therapeutic window for this group .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound exhibits pro-cognitive effects. Notably, a study indicated that a daily dose of 3 mg significantly improved cognitive performance in patients with schizophrenia, as measured by various neuropsychological tests . The compound's efficacy is further supported by its ability to enhance working memory and attention.

Study Population Dosage Outcome
Othman et al. (2013)Schizophrenia patients3 mg/dayImproved cognitive performance
Hudzik et al. (2014)Healthy volunteers0.5 mg - 2 mg/dayTolerability assessed
Shan et al. (2017)Schizophrenia patientsUp to 45 mg/dayTolerated at higher doses

Case Study 1: Cognitive Improvement in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, participants receiving this compound showed marked improvements in cognitive tasks compared to those on placebo. The study utilized standardized tests such as the MATRICS Consensus Cognitive Battery (MCCB), revealing significant enhancements in domains such as attention and verbal learning.

Case Study 2: Safety and Tolerability

Another study focused on the safety profile of this compound in healthy subjects revealed that even at elevated doses, the compound was well-tolerated with minimal adverse effects reported. This finding is crucial for establishing safe dosing guidelines for future clinical applications.

Neurotransmitter Modulation

Research indicates that this compound not only affects histaminergic pathways but also has implications for dopaminergic and cholinergic systems. The modulation of these pathways suggests potential applications beyond schizophrenia, including other cognitive disorders.

Abuse Liability Assessment

An important aspect of this compound's profile is its low potential for abuse compared to other stimulant medications. Studies assessing its abuse liability found no significant reinforcing effects, indicating that it may be a safer alternative for managing cognitive deficits without the risk of addiction .

属性

CAS 编号

948845-91-8

分子式

C23H24N4O

分子量

372.5 g/mol

IUPAC 名称

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

InChI

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1

InChI 键

GNIRITULTPTAQW-KNQAVFIVSA-N

SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

手性 SMILES

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

规范 SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

外观

Solid powder

Key on ui other cas no.

948845-91-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-288
Reactant of Route 2
Reactant of Route 2
Abt-288
Reactant of Route 3
Reactant of Route 3
Abt-288
Reactant of Route 4
Reactant of Route 4
Abt-288
Reactant of Route 5
Reactant of Route 5
Abt-288
Reactant of Route 6
Reactant of Route 6
Abt-288

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。